molecular formula C17H15F2IN4O4 B1684333 TAK-733 CAS No. 1035555-63-5

TAK-733

Katalognummer: B1684333
CAS-Nummer: 1035555-63-5
Molekulargewicht: 504.23 g/mol
InChI-Schlüssel: RCLQNICOARASSR-SECBINFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

TAK-733 ist ein experimenteller, oral verabreichbarer, selektiver, nicht-ATP-kompetitiver, allosterischer Inhibitor der Mitogen-aktivierten Proteinkinase-Kinase 1 und 2 (MEK1/2). Er hat signifikante Antitumorwirkungen gegen verschiedene Krebszelllinien und Xenograft-Modelle gezeigt . This compound ist insbesondere für seine Fähigkeit bekannt, die MEK-Signalübertragung mit einem IC50 von 2–5 nM zu hemmen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

This compound wird durch eine Reihe chemischer Reaktionen synthetisiert, die Pyridopyrimidinderivate beinhalten. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet die Hochskalierung des Laborsyntheseprozesses. Dazu gehören die Optimierung der Reaktionsbedingungen, die Verwendung größerer Reaktoren und der Einsatz automatisierter Systeme zur Überwachung und Steuerung. Der Produktionsprozess muss den Good Manufacturing Practices (GMP) entsprechen, um die Qualität und Sicherheit der Verbindung zu gewährleisten .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Target of Action

TAK-733, also known as ®-3-(2,3-dihydroxypropyl)-6-fluoro-5-(2-fluoro-4-iodophenylamino)-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione, is a potent and selective allosteric inhibitor of MEK1 and MEK2 . These kinases are part of the RAS/RAF/MEK/ERK pathway, which plays a crucial role in cell proliferation, survival, and differentiation .

Mode of Action

This compound inhibits the enzymatic activity of MEK1 and MEK2 by binding to an allosteric site . This inhibition prevents the phosphorylation of ERK1/2, the unique targets of MEK, thereby blocking the signal transduction in the RAS/RAF/MEK/ERK pathway .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the RAS/RAF/MEK/ERK pathway. This pathway is often deregulated in various types of cancer, including melanoma and colorectal cancer . By inhibiting MEK1/2, this compound disrupts this pathway, affecting cell proliferation, survival, and differentiation .

Pharmacokinetics

The pharmacokinetics of this compound have been evaluated in several species, including mice, rats, dogs, and monkeys. The compound exhibits low clearance and high oral bioavailability across all these species .

Result of Action

This compound has demonstrated antitumor activity in various cancer cell lines and patient-derived tumor explants . It reduces cell proliferation, affects cell cycle and apoptosis, and synergizes with other targeted therapies in multiple myeloma . In mouse xenograft models of human cancer, this compound has shown suppression of tumor growth .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the bone marrow microenvironment has been suggested to interact with this compound in the context of multiple myeloma . .

Biochemische Analyse

Biochemical Properties

TAK-733 plays a significant role in biochemical reactions, particularly in the RAS/RAF/MEK/ERK pathway, which manages proliferation, differentiation, and cell survival, as well as cell cycle and apoptosis . This compound inhibits MEK kinase selectively, affecting the phosphorylation of ERK1/2 . This makes this compound an interesting target for anticancer therapeutics .

Cellular Effects

This compound has demonstrated a range of effects on various types of cells. It has been shown to reduce the proliferation of multiple myeloma (MM) cell lines with IC50 values in the μM range (2 –5 μM) after 48 h treatment . It also exerts anti-proliferative and anti-migratory effects on human vascular smooth muscle cells .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through the inhibition of MEK1/2, a key kinase in the RAS/RAF/MEK/ERK pathway . This pathway is a conjunction point where several upstream signaling pathways can be blocked with the inhibition of a single kinase, MEK .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to reduce the proliferation of MM cell lines over a period of 48 hours . In another study, this compound showed dose-dependent inhibition of tumor growth and 18 F-FDG uptake in tumor tissue over time .

Dosage Effects in Animal Models

In animal models, this compound has demonstrated suppression of tumor growth in a wide range of tumor types . At a dosage of 10 mg/kg, this compound treatment produced a statistically significant reduction in tumor weight from day 11 compared with the vehicle group .

Metabolic Pathways

This compound is involved in the RAS/RAF/MEK/ERK signaling pathway, which is a key metabolic pathway in cells . This pathway regulates various cellular functions including proliferation, differentiation, and survival .

Transport and Distribution

While specific transporters or binding proteins for this compound have not been identified, its effects on cells suggest that it is effectively transported and distributed within cells to exert its inhibitory effects on the MEK1/2 kinase .

Subcellular Localization

The exact subcellular localization of this compound is not explicitly reported in the literature. Given its role as a MEK inhibitor, it is likely to be localized in the cytoplasm where the RAS/RAF/MEK/ERK pathway primarily operates .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

TAK-733 is synthesized through a series of chemical reactions involving pyridopyrimidine derivatives. The synthetic route typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing automated systems for monitoring and control. The production process must adhere to Good Manufacturing Practices (GMP) to ensure the quality and safety of the compound .

Analyse Chemischer Reaktionen

Arten von Reaktionen

TAK-733 durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu oxidierten Derivaten mit veränderten funktionellen Gruppen führen, während Substitutionsreaktionen verschiedene substituierte Analoga von this compound erzeugen können .

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

TAK-733 is a selective allosteric inhibitor of MEK1/2, part of the RAS/RAF/MEK/ERK signaling pathway, which plays a crucial role in cell proliferation and survival. This compound has been extensively studied for its antitumor activity across various cancer types, particularly melanoma and colorectal cancer (CRC). This article synthesizes findings from multiple studies to provide a comprehensive overview of the biological activity of this compound.

This compound exerts its effects by inhibiting MEK1/2, leading to decreased phosphorylation of ERK1/2 (pERK), a key downstream effector in the MAPK pathway. This inhibition results in reduced cell proliferation and increased apoptosis in cancer cells. The compound has demonstrated potent activity in vitro and in vivo against several cancer cell lines and patient-derived xenograft models.

In Vitro Studies

  • Cell Viability and Proliferation :
    • In HL60 myeloid leukemia cells, this compound reduced cell viability in a dose-dependent manner, with significant effects observed at concentrations as low as 2.5 μM. At 5 μM, MAPK activity was reduced to approximately 80% .
    • In melanoma models, this compound showed broad activity across various cell lines, with IC50 values generally below 0.1 μmol/L. Tumor regression was noted in 45% of patient-derived xenografts .
  • Cell Cycle Effects :
    • This compound induced G0/G1 phase arrest in multiple myeloma (MM) cell lines (H929 and U266), decreasing the percentage of cells in the S and G2/M phases. This was accompanied by reductions in cyclin E and pRb expression .
  • Apoptosis Induction :
    • The combination of this compound with voreloxin enhanced apoptosis through increased reactive oxygen species (ROS) production and activation of apoptosis-inducing factor (AIF) in HL60 cells .

In Vivo Studies

In murine models, this compound demonstrated significant tumor growth inhibition across various tumor types:

Tumor Type Response Rate Dosing Regimen
Melanoma45% regression10-25 mg/kg daily
Colorectal Cancer82% sensitivityVarious patient-derived explants
Multiple MyelomaSignificant growth suppression2.5-5 μM over 48 hours

This compound has shown efficacy not only against BRAF-mutant melanoma but also against BRAF wild-type models, indicating its potential as a treatment option where other therapies may fail .

Case Studies

  • Melanoma : In a study involving eleven patient-derived melanoma explants treated with this compound, tumor growth inhibition ranged from 0% to 100%. Notably, BRAF V600E and NRAS mutational status did not correlate with responsiveness to the drug .
  • Colorectal Cancer : A study involving fifty-four CRC cell lines found that this compound exhibited significant antitumor activity, particularly against BRAF/KRAS/NRAS mutant tumors. Fifteen primary human tumor explants showed sensitivity to this compound, with nine exhibiting tumor regression .
  • Multiple Myeloma : this compound was tested against MM cell lines with promising results showing reduced proliferation and enhanced apoptosis when combined with other targeted therapies like proteasome inhibitors .

Eigenschaften

IUPAC Name

3-[(2R)-2,3-dihydroxypropyl]-6-fluoro-5-(2-fluoro-4-iodoanilino)-8-methylpyrido[2,3-d]pyrimidine-4,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2IN4O4/c1-23-15-12(16(27)24(7-21-15)5-9(26)6-25)14(13(19)17(23)28)22-11-3-2-8(20)4-10(11)18/h2-4,7,9,22,25-26H,5-6H2,1H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCLQNICOARASSR-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=C(C1=O)F)NC3=C(C=C(C=C3)I)F)C(=O)N(C=N2)CC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C(=C(C1=O)F)NC3=C(C=C(C=C3)I)F)C(=O)N(C=N2)C[C@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2IN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20648089
Record name 3-[(2R)-2,3-Dihydroxypropyl]-6-fluoro-5-(2-fluoro-4-iodoanilino)-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20648089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1035555-63-5
Record name TAK-733
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1035555635
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TAK-733
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12241
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3-[(2R)-2,3-Dihydroxypropyl]-6-fluoro-5-(2-fluoro-4-iodoanilino)-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20648089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TAK-733
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5J61HSP0QJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
TAK-733
Reactant of Route 2
Reactant of Route 2
TAK-733
Reactant of Route 3
Reactant of Route 3
TAK-733
Reactant of Route 4
Reactant of Route 4
TAK-733
Reactant of Route 5
Reactant of Route 5
TAK-733
Reactant of Route 6
TAK-733

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.